N-(Azido-PEG2)-N-PEG4-t-butyl ester
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Overview
Description
N-(Azido-PEG2)-N-PEG4-t-butyl ester: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an azide group, which is known for its reactivity in click chemistry, and a t-butyl ester group. This compound is widely used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG2)-N-PEG4-t-butyl ester typically involves the reaction of PEG derivatives with azide-containing reagents. The process often includes the following steps:
Activation of PEG Derivatives: PEG derivatives are activated using reagents such as N-hydroxysuccinimide (NHS) esters.
Azidation: The activated PEG derivatives are then reacted with sodium azide to introduce the azide group.
Esterification: The final step involves the esterification of the PEG derivative with t-butyl alcohol to form the t-butyl ester group
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems .
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry Reactions: The azide group in N-(Azido-PEG2)-N-PEG4-t-butyl ester readily undergoes click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC)
Substitution Reactions: The compound can participate in substitution reactions where the azide group is replaced by other functional groups.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions.
SPAAC: Strained cyclooctynes such as DBCO (dibenzocyclooctyne) are used in SPAAC reactions
Major Products Formed:
Scientific Research Applications
Chemistry:
Bioconjugation: N-(Azido-PEG2)-N-PEG4-t-butyl ester is used to label biomolecules such as proteins and nucleic acids through click chemistry
Material Science: The compound is employed in the synthesis of functionalized polymers and nanomaterials.
Biology and Medicine:
Drug Delivery: The PEGylation of drugs using this compound enhances their solubility and stability.
Imaging: The compound is used in the development of imaging agents for diagnostic purposes.
Industry:
Mechanism of Action
The primary mechanism of action of N-(Azido-PEG2)-N-PEG4-t-butyl ester involves its reactivity in click chemistry. The azide group reacts with alkyne or strained cyclooctyne groups to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and material modification .
Comparison with Similar Compounds
Azido-PEG2-NHS ester: Similar to N-(Azido-PEG2)-N-PEG4-t-butyl ester but lacks the t-butyl ester group.
Azido-PEG4-NHS ester: Contains a longer PEG chain compared to this compound.
Uniqueness: this compound is unique due to the presence of both the azide group and the t-butyl ester group. This combination provides enhanced reactivity and stability, making it suitable for a wide range of applications in scientific research .
Properties
Molecular Formula |
C21H42N4O8 |
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Molecular Weight |
478.6 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C21H42N4O8/c1-21(2,3)33-20(26)4-8-27-12-16-31-18-19-32-17-15-29-10-6-23-5-9-28-13-14-30-11-7-24-25-22/h23H,4-19H2,1-3H3 |
InChI Key |
MHESMGZGGUQFDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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